

Preclinical Profile of SAR131675: A Selective VEGFR-3 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The information presented herein is intended to support further research and development efforts by detailing the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its preclinical evaluation.

Core Mechanism of Action

SAR131675 is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] Its primary mechanism involves blocking the activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, thereby inhibiting downstream signaling pathways crucial for lymphangiogenesis (the formation of lymphatic vessels).[2][3] This targeted inhibition of VEGFR-3 has demonstrated significant anti-tumoral, anti-metastatic, and anti-lymphangiogenic activities in various preclinical models. [4]

Quantitative In Vitro Data

The following tables summarize the key quantitative data for SAR131675 from in vitro assays, demonstrating its potency and selectivity.

Table 1: Kinase Inhibition Profile



Target	Assay Type	IC50 (nM)	Ki (nM)	Selectivity vs. VEGFR-3
VEGFR-3	Cell-free	23	12	-
VEGFR-2	Cell-free	235 - 230	-	~10-fold
VEGFR-1	Cell-free	>3,000	-	>130-fold

Source:[1][5][6]

Table 2: Cellular Activity

Cell Type	Assay	Stimulant	IC50 (nM)
Primary Human Lymphatic Cells	Proliferation	VEGFC / VEGFD	~20
HEK Cells	VEGFR-3 Autophosphorylation	-	45
Human Lymphatic Cells	Survival	VEGFC	14
Human Lymphatic Cells	Survival	VEGFD	17
Human Lymphatic Cells	Survival	VEGFA	664
HMVECs	VEGFC-induced Erk Phosphorylation	VEGFC	~30
HMVECs	VEGFA-induced VEGFR-2 Phosphorylation	VEGFA	239

Source:[1][4][5][7]

In Vivo Preclinical Efficacy







SAR131675 has demonstrated significant anti-tumor and anti-metastatic effects in a range of preclinical animal models.

Table 3: Summary of In Vivo Studies



Cancer Model	Animal Model	Dosing	Key Findings
Mammary Carcinoma	4T1 allograft in BALB/c mice	30 and 100 mg/kg/day (oral)	Reduced tumor growth, decreased VEGFR-3 levels in tumors, reduced lymph node invasion and lung metastasis, decreased tumor- associated macrophages.[1][4][8]
Pancreatic Neuroendocrine Tumors	RIP1-Tag2 transgenic mice	100 mg/kg/day	Reduced tumor size, decreased number of angiogenic islets, and increased survival.[1]
Colorectal Cancer Liver Metastasis	Murine model	Daily administration	Significantly reduced tumor burden and F4/80+ macrophages in the liver. Altered the immune composition, suggesting a less immunosuppressive environment.[9][10]
Diabetic Nephropathy	db/db mice	Diet containing SAR131675 for 12 weeks	Ameliorated dyslipidemia, albuminuria, and lipid accumulation in the kidneys. Reduced systemic inflammation and renal inflammation.[2][11]

Signaling Pathways and Experimental Workflows

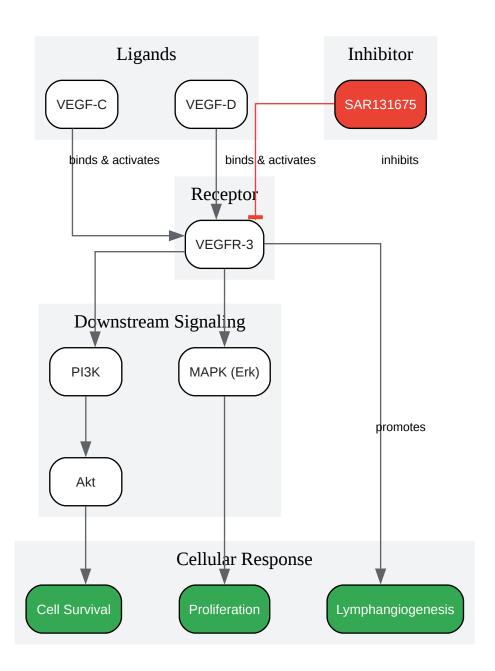




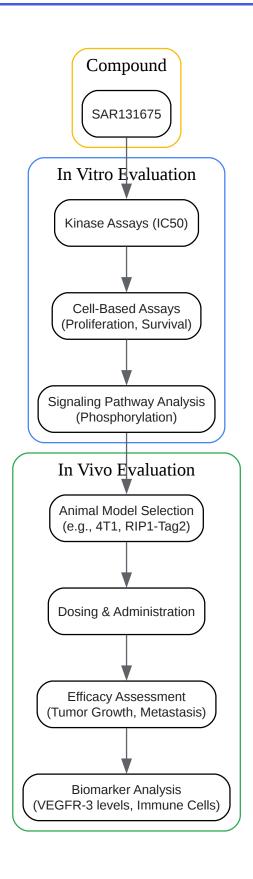


The following diagrams illustrate the key signaling pathways affected by SAR131675 and a general workflow for its preclinical evaluation.









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- To cite this document: BenchChem. [Preclinical Profile of SAR131675: A Selective VEGFR-3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193471#preclinical-data-for-sar131675]

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